molecular formula C19H24ClN3O B12735494 N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride CAS No. 149750-15-2

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride

Cat. No.: B12735494
CAS No.: 149750-15-2
M. Wt: 345.9 g/mol
InChI Key: MBBQIURSVJHGPX-UHFFFAOYSA-N
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Description

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves multiple steps. The starting materials typically include hexahydro-1,2-dimethyl-4-pyridazine and phenylbenzamide. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide
  • N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylpropanamide hydrochloride

Uniqueness

N-(Hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenylbenzamide hydrochloride stands out due to its unique structure and specific interactions with molecular targets

Properties

CAS No.

149750-15-2

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

N-(1,2-dimethyldiazinan-4-yl)-N-phenylbenzamide;hydrochloride

InChI

InChI=1S/C19H23N3O.ClH/c1-20-14-13-18(15-21(20)2)22(17-11-7-4-8-12-17)19(23)16-9-5-3-6-10-16;/h3-12,18H,13-15H2,1-2H3;1H

InChI Key

MBBQIURSVJHGPX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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